molecular formula C23H30N2O5S B4830229 3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B4830229
M. Wt: 446.6 g/mol
InChI Key: INOGNAOBZREAQB-UHFFFAOYSA-N
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Description

3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a bicyclo[2.2.2]octane core, which is known for its rigidity and stability, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Attachment of the morpholin-4-ylcarbonyl group:

    Formation of the bicyclo[2.2.2]octane scaffold: This is typically done through a Diels-Alder reaction, which provides the rigid bicyclic structure.

    Final coupling and functionalization: The final steps involve coupling the benzothiophene and bicyclo[2.2.2]octane intermediates, followed by functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Alcohols and amines: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

The compound’s rigid bicyclo[2.2.2]octane core makes it an excellent scaffold for the design of new molecules with specific spatial arrangements, which is valuable in the development of catalysts and ligands.

Biology

In biological research, the compound can be used as a probe to study the interactions of morpholine-containing molecules with biological targets, such as enzymes and receptors.

Medicine

The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases.

Industry

In industrial applications, the compound can be used in the development of new materials with specific mechanical or chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is largely dependent on its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzothiophene ring can participate in π-π interactions with aromatic residues in proteins, while the bicyclo[2.2.2]octane core provides a rigid framework that can influence the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(Piperidin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but with a piperidine ring instead of morpholine.

    3-{[3-(Pyrrolidin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in 3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid provides unique electronic and steric properties that can influence its interaction with biological targets and its overall chemical reactivity. This makes it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c26-20(17-13-5-7-14(8-6-13)18(17)23(28)29)24-21-19(15-3-1-2-4-16(15)31-21)22(27)25-9-11-30-12-10-25/h13-14,17-18H,1-12H2,(H,24,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOGNAOBZREAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3C4CCC(C3C(=O)O)CC4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 2
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
Reactant of Route 6
3-{[3-(Morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

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